molecular formula C16H14ClN3O2 B8723757 4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol

4-allyl-2-(5-chloro-2H-benzo[1,2,3]triazol-2-yl)-6-Methoxy-phenol

Cat. No. B8723757
M. Wt: 315.75 g/mol
InChI Key: SMCPCQHSVZGAAI-UHFFFAOYSA-N
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Patent
US08262947B2

Procedure details

In a 1 L round bottom flask equipped with a magnetic stirrer, addition funnel, powder addition funnel, and nitrogen inlet was added 4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol (27.9, 80.2 mmol) from Example 2 and 300 ml absolute ethanol. NaOH (19.3 g, 483 mmol) was dissolved in 140 ml deionized water and approximately one-fourth by volume was added dropwise to the reaction mixture. The reaction mixture was heated to 80° C. and formamidinesulfinic acid (Aldrich, 26.0 g, 241 mmol) was added slowly and concurrently with the remaining sodium hydroxide solution over 30 minutes. The reaction mixture was poured into 3 L deionized water and acidified to pH 4 with 1 N HCl. The yellow solid was dried for 20 hours at 42° C. and then purified by dissolving in hot toluene and then filtering out the dark impurities. The filtrate was concentrated down and purified via recrystallizions in ethanol and diethyl ether to give the pure product (5 g, 20%). 1H NMR (CDCl3) delta: 11.03 (s, 1H, phenol OH), 7.94 (s, 1H, Ar—H benzotriazole ring, 4-position), 7.89 (m, 1H, Ar—H benzotriazole ring, 7-position), 7.80 (s, 1H, Ar—H phenol, 5-position), 7.44 (m, 1H, Ar—H benzotriazole ring, 6-position), 6.81 (s, 1H, Ar—H phenol, 3-position), 6.00 (m, 1H, HC═CH2), 5.16 (m, 2H, HC═CH2), 3.97 (s, 3H, CH3O), 3.43 (d, 2H, Ar—CH2).
Name
4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol
Quantity
80.2 mmol
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
19.3 g
Type
reactant
Reaction Step Two
Quantity
26 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
20%

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([N:13]=[N:14][C:15]2[CH:20]=[C:19]([Cl:21])[CH:18]=[CH:17][C:16]=2[N+:22]([O-])=O)[CH:5]=1)[CH:2]=[CH2:3].[OH-].[Na+].C(S(O)=O)(N)=N.Cl>O.C(O)C>[CH2:1]([C:4]1[CH:9]=[C:8]([O:10][CH3:11])[C:7]([OH:12])=[C:6]([N:13]2[N:22]=[C:16]3[CH:17]=[CH:18][C:19]([Cl:21])=[CH:20][C:15]3=[N:14]2)[CH:5]=1)[CH:2]=[CH2:3] |f:1.2|

Inputs

Step One
Name
4-allyl-2-((5-chloro-2-nitrophenyl)diazenyl)-6-methoxyphenol
Quantity
80.2 mmol
Type
reactant
Smiles
C(C=C)C1=CC(=C(C(=C1)OC)O)N=NC1=C(C=CC(=C1)Cl)[N+](=O)[O-]
Name
Quantity
300 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
19.3 g
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
26 g
Type
reactant
Smiles
C(=N)(N)S(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 1 L round bottom flask equipped with a magnetic stirrer, addition funnel, powder addition funnel, and nitrogen inlet
ADDITION
Type
ADDITION
Details
approximately one-fourth by volume was added dropwise to the reaction mixture
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into 3 L
CUSTOM
Type
CUSTOM
Details
The yellow solid was dried for 20 hours at 42° C.
Duration
20 h
CUSTOM
Type
CUSTOM
Details
purified
DISSOLUTION
Type
DISSOLUTION
Details
by dissolving in hot toluene
FILTRATION
Type
FILTRATION
Details
filtering out the dark impurities
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated down
CUSTOM
Type
CUSTOM
Details
purified via recrystallizions in ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=CC(=C(C(=C1)OC)O)N1N=C2C(=N1)C=CC(=C2)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 5 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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